

RAC 109 CAS number 25360-99-0 research

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Compound of Interest

Compound Name: *Rac 109*

Cat. No.: *B15618858*

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In-Depth Technical Guide: RAC 109

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **RAC 109**, a compound identified as a local anesthetic with significant effects on cardiac function. This document consolidates the available chemical, biological, and experimental data for **RAC 109**, with a particular focus on its effects on myocardial conduction and contractility. Due to a likely error in publicly available databases, this guide clarifies the compound's identity and distinguishes it from an organometallic compound erroneously associated with the same CAS number. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological profile of novel local anesthetics and their potential cardiovascular implications.

Chemical Identity and Properties

RAC 109 is a spiro compound with a tertiary amine side chain, characteristic of many local anesthetics. Its chemical structure and properties are summarized in the table below.

Table 1: Chemical and Physical Properties of **RAC 109**

Property	Value	Source
Systematic Name	1'-[3-(diethylamino)propyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione	PubChemLite
Molecular Formula	C ₂₀ H ₂₈ N ₂ O ₂	MedChemExpress[1]
Molecular Weight	328.45 g/mol	MedChemExpress[1]
CAS Number	25360-99-0 (Disputed, likely incorrect)	MedChemExpress[1]
Canonical SMILES	<chem>CCN(CC)CCCN1C(=O)CC2(C1=O)CCCC3=CC=CC=C23</chem>	PubChemLite
InChI Key	ZIBPVLWIYWXNMK-UHFFFAOYSA-N	PubChemLite

Note on CAS Number 25360-99-0: Multiple chemical suppliers associate CAS number 25360-99-0 with Carbonyldihydridotris(triphenylphosphine)ruthenium(II). It is highly probable that the assignment of this CAS number to **RAC 109** is an error. Researchers should verify the compound's identity through its chemical name and structure.

Biological Activity

RAC 109 has been identified as a local anesthetic. The primary reported biological activity is its effect on cardiac tissue.

Table 2: Reported Biological Activity of **RAC 109**

Parameter	Value	Species	Tissue/Assay	Source
EC ₅₀	30 µM	Rabbit	Ventricular Conduction Velocity & Myocardial Contractility	MedChemExpress[1]

The key study by Kariya et al. (2012) demonstrated that **RAC 109** reduces ventricular conduction velocity and myocardial contractility in a stereospecific manner in rabbits.

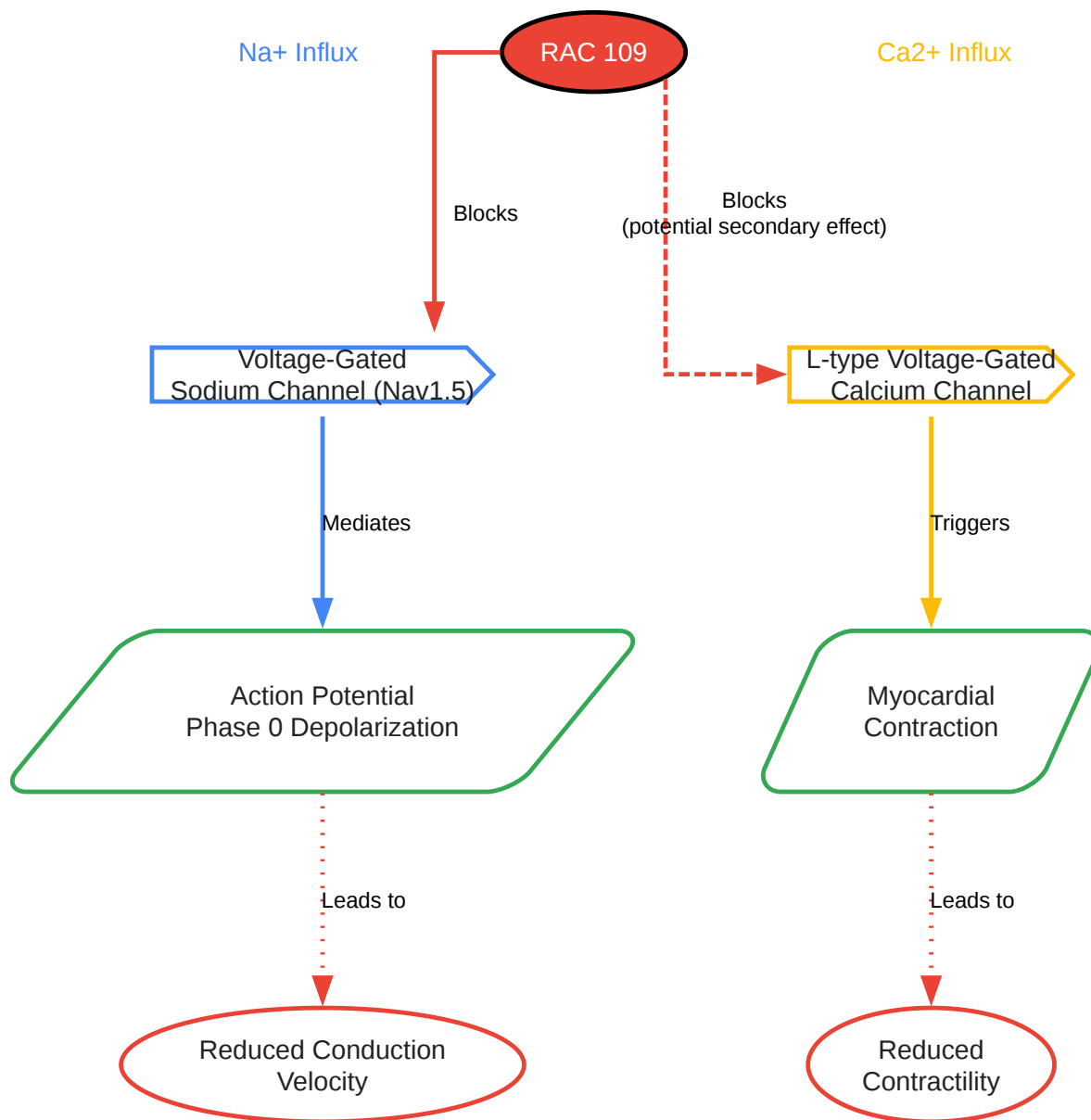
Mechanism of Action and Signaling Pathways

As a local anesthetic, the primary mechanism of action of **RAC 109** is expected to be the blockade of voltage-gated sodium channels (VGSCs) in excitable membranes, such as those of neurons and cardiomyocytes. By binding to the intracellular side of the channel, local anesthetics stabilize the inactivated state of the channel, preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential. This action inhibits the initiation and propagation of nerve impulses, resulting in a loss of sensation.

In cardiac tissue, the blockade of VGSCs (predominantly the Nav1.5 isoform in the ventricles) leads to a decrease in the rate of depolarization of the cardiac action potential (V_{max} of phase 0). This slows the conduction of the electrical impulse through the heart, which manifests as a reduction in ventricular conduction velocity.

Furthermore, local anesthetics can also interact with other ion channels, including voltage-gated calcium channels (VGCCs) and potassium channels, although typically at higher concentrations. The reduction in myocardial contractility observed with **RAC 109** may be partly due to the blockade of L-type calcium channels, which would reduce the influx of calcium required for excitation-contraction coupling in cardiomyocytes.

Below is a diagram illustrating the generalized signaling pathway of local anesthetics in a cardiomyocyte.



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Caption: Signaling pathway of **RAC 109** in cardiomyocytes.

Experimental Protocols

The following is a detailed methodology for a Langendorff-perfused rabbit heart preparation, a standard ex vivo model for studying cardiac physiology and pharmacology, and the one used in

the key study of **RAC 109**.

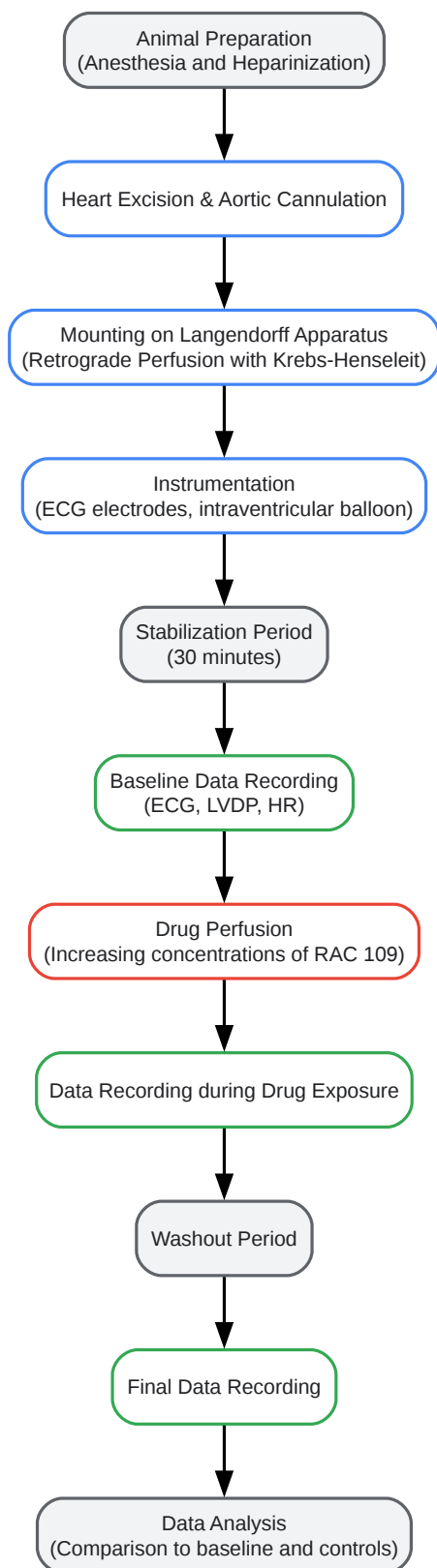
5.1 Objective

To assess the effects of **RAC 109** on myocardial conduction and contractility in an isolated, perfused rabbit heart.

5.2 Materials and Reagents

- Male New Zealand White rabbits (2.5-3.0 kg)
- Heparin (1000 IU/kg)
- Sodium pentobarbital (50 mg/kg)
- Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)
- **RAC 109** stock solution
- Lidocaine and Bupivacaine (for comparison)
- Pressurized oxygen tank with 95% O₂ / 5% CO₂
- Langendorff apparatus with a constant pressure perfusion system
- Water bath for temperature control (37°C)
- Pacing electrodes
- Intraventricular balloon catheter connected to a pressure transducer
- ECG recording system with epicardial electrodes
- Data acquisition system

5.3 Experimental Workflow



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Caption: Experimental workflow for Langendorff-perfused heart studies.

5.4 Detailed Procedure

- **Animal Preparation:** Anesthetize the rabbit with an intravenous injection of sodium pentobarbital. Administer heparin to prevent blood clotting.
- **Heart Isolation:** Perform a thoracotomy and quickly excise the heart. Immediately place the heart in ice-cold Krebs-Henseleit solution.
- **Cannulation and Perfusion:** Identify the aorta and cannulate it. Mount the cannulated aorta onto the Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C. The perfusion pressure should be kept constant (e.g., 75 mmHg).
- **Instrumentation:**
 - Place epicardial electrodes on the ventricular surface to record the ECG.
 - Insert a latex balloon connected to a pressure transducer into the left ventricle via the mitral valve to measure left ventricular developed pressure (LVDP) and heart rate (HR).
- **Stabilization:** Allow the heart to stabilize for at least 30 minutes, during which baseline parameters are recorded.
- **Drug Administration:** Introduce **RAC 109** into the perfusion solution at increasing concentrations. Allow for an equilibration period at each concentration before recording data.
- **Data Acquisition:** Continuously record ECG, LVDP, and HR throughout the experiment. Ventricular conduction time can be measured from the stimulus artifact to the latest ventricular activation on the ECG during ventricular pacing.
- **Washout:** After the highest drug concentration, perfuse the heart with drug-free Krebs-Henseleit solution to observe any reversal of effects.
- **Data Analysis:** Analyze the recorded parameters to determine the concentration-dependent effects of **RAC 109** on conduction velocity and contractility. Calculate the EC₅₀ value.

Conclusion and Future Directions

RAC 109 is a local anesthetic with pronounced effects on cardiac conduction and contractility. The available data, primarily from the study by Kariya et al. (2012), indicates that it warrants further investigation to fully characterize its pharmacological profile. Future research should focus on:

- Clarifying the CAS Number: A definitive assignment of the correct CAS number is necessary for accurate documentation and regulatory purposes.
- Detailed Electrophysiological Studies: Patch-clamp studies on isolated cardiomyocytes would elucidate the specific effects of **RAC 109** on different ion channels (Nav1.5, Cav1.2, hERG) and determine its binding kinetics.
- In Vivo Studies: Evaluation of the anesthetic efficacy and systemic toxicity of **RAC 109** in animal models is required to assess its therapeutic potential and safety margin.
- Stereospecificity: The reported stereospecific effects should be investigated by studying the individual enantiomers of **RAC 109**.

This technical guide provides a foundational understanding of **RAC 109** for the scientific community. The provided protocols and pathway diagrams offer a framework for future research into this and other novel local anesthetic compounds.

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References

- 1. files.core.ac.uk [files.core.ac.uk]
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